fruglamin
説明
Fruglamin is a group-specific substance utilized in artificial immunization to produce highly active anti-A and anti-B blood group antibodies, as documented in a study by Piskunova et al. . These sera are critical for standardizing blood group identification and resolving ambiguous cases in clinical serology. The compound’s efficacy in generating standardized antisera highlights its role in reducing variability compared to traditional methods, such as human donor-derived antibodies.
特性
CAS番号 |
128003-90-7 |
|---|---|
分子式 |
C9H17ClN2O2 |
同義語 |
fruglamin |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Compounds
Despite fruglamin’s specialized use, the provided evidence lacks direct comparative data on structurally or functionally analogous compounds. However, based on general serological practices and regulatory guidelines (e.g., biosimilar formulations and compound selection criteria ), the following hypothetical comparison can be inferred:
Table 1: Functional Comparison of Fruglamin with Hypothetical Analogs
Key Findings :
Efficacy : Fruglamin’s artificial immunization method ensures high antibody titers, addressing limitations of natural lectins, which suffer from batch variability .
Cost and Accessibility: Monoclonal antibodies, while highly specific, require advanced production infrastructure, whereas fruglamin’s synthetic approach may offer cost advantages .
Regulatory Alignment : Fruglamin’s formulation likely adheres to ICH guidelines for stability and compatibility, similar to biosimilars , whereas plant lectins lack robust regulatory frameworks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
